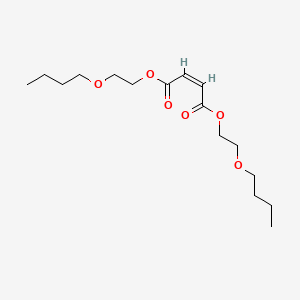
bis(2-butoxyethyl) (Z)-but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-butoxyethyl) (Z)-but-2-enedioate: is an organic compound with the molecular formula C16H28O6. It is an ester derivative of but-2-enedioic acid, where two butoxyethyl groups are attached to the carboxyl groups of the but-2-enedioate moiety. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) (Z)-but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2-butoxyethyl) (Z)-but-2-enedioate can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the butoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of but-2-enedioic acid and 2-butoxyethanol.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-butoxyethyl) (Z)-but-2-enedioate is used as a reagent in organic synthesis for the preparation of various esters and other organic compounds. It is also used as a solvent in certain chemical reactions.
Biology: In biological research, this compound is used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It helps in understanding the mechanisms of esterases and other hydrolytic enzymes.
Medicine: While not directly used as a drug, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials.
Mecanismo De Acción
The mechanism of action of bis(2-butoxyethyl) (Z)-but-2-enedioate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The ester groups in the compound can also undergo hydrolysis in the presence of water or enzymes, leading to the formation of but-2-enedioic acid and 2-butoxyethanol.
Comparación Con Compuestos Similares
Bis(2-butoxyethyl) adipate: Another ester with similar butoxyethyl groups but derived from adipic acid.
Bis(2-butoxyethyl) phthalate: An ester derived from phthalic acid with similar butoxyethyl groups.
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate triester: An ester with an additional hydroxyethyl group and phosphate moiety.
Uniqueness: Bis(2-butoxyethyl) (Z)-but-2-enedioate is unique due to its (Z)-but-2-enedioate moiety, which imparts specific chemical properties and reactivity. The presence of the (Z)-configuration in the but-2-enedioate group influences the compound’s stereochemistry and its interactions in chemical reactions.
Propiedades
Número CAS |
6330-72-9 |
|---|---|
Fórmula molecular |
C16H28O6 |
Peso molecular |
316.39 g/mol |
Nombre IUPAC |
bis(2-butoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O6/c1-3-5-9-19-11-13-21-15(17)7-8-16(18)22-14-12-20-10-6-4-2/h7-8H,3-6,9-14H2,1-2H3/b8-7- |
Clave InChI |
AFSQOWVBUBDMTF-FPLPWBNLSA-N |
SMILES isomérico |
CCCCOCCOC(=O)/C=C\C(=O)OCCOCCCC |
SMILES canónico |
CCCCOCCOC(=O)C=CC(=O)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


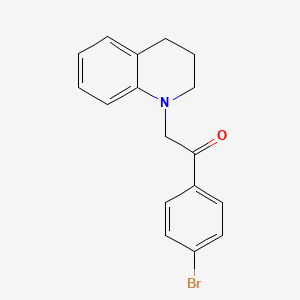
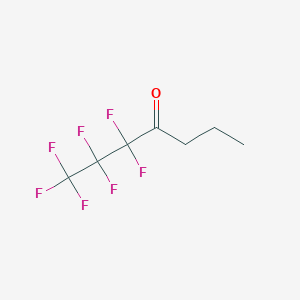
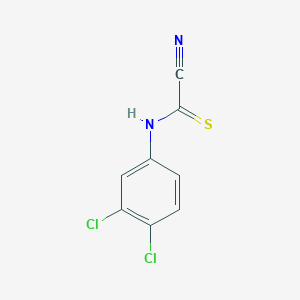


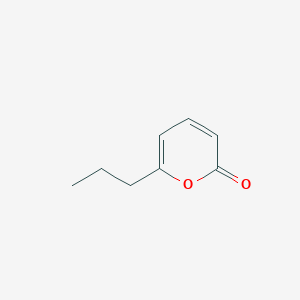
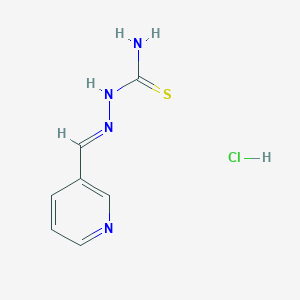
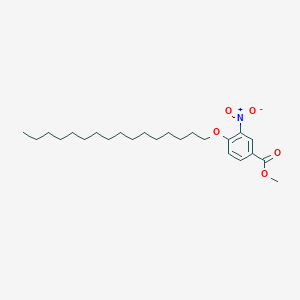
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

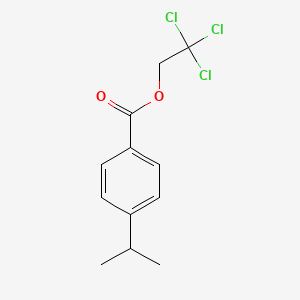
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)

![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)
